molecular formula C13H17BrFNO B7874675 {1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol

{1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol

Cat. No.: B7874675
M. Wt: 302.18 g/mol
InChI Key: LRTFIXUDWVLNEM-UHFFFAOYSA-N
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Description

{1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol is a piperidine-derived compound characterized by a 2-bromo-5-fluorophenyl group attached to the piperidine ring via a methylene bridge and a hydroxymethyl group at the 3-position of the piperidine scaffold.

Properties

IUPAC Name

[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c14-13-4-3-12(15)6-11(13)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTFIXUDWVLNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles existing research findings, case studies, and experimental data to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of {1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol can be represented as C16H20BrF2N. The presence of halogen substituents (bromine and fluorine) is significant as they often enhance biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar piperidine structures exhibit significant anticancer properties. For instance, derivatives that inhibit Na+/K(+)-ATPase and Ras oncogene activity have shown promise in treating gliomas and other cancers. In vitro studies demonstrate that such compounds can exhibit cytostatic effects independent of pro-apoptotic resistance in cancer cells, suggesting a novel mechanism of action .

Antimicrobial Activity

Compounds related to piperidine derivatives have been tested for antibacterial and antifungal activities. In a study evaluating various alkaloids, certain piperidine derivatives displayed notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 75 µg/mL to 150 µg/mL against pathogens like E. coli and Pseudomonas aeruginosa .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound exhibited IC50 values less than 25 µM, indicating potent anti-proliferative activity. This suggests that {1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol may also possess similar anticancer properties due to its structural analogies .

Case Study 2: Antimicrobial Testing

In another study, several piperidine derivatives were synthesized and tested against common bacterial strains. The results indicated significant antimicrobial activity, with some compounds showing MIC values lower than those of established antibiotics. This highlights the potential of {1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol as a lead compound for developing new antimicrobial agents .

Research Findings

Activity Type Target Organism MIC (µg/mL) Reference
AnticancerMCF-7< 25
AnticancerHepG-2< 25
AntibacterialE. coli< 125
AntibacterialPseudomonas aeruginosa150

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features make it a valuable scaffold for drug development, especially targeting neurological disorders. The following points outline its medicinal applications:

  • Neuropharmacology :
    • Compounds with piperidine rings have been extensively studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Studies suggest that similar compounds can modulate these systems, making them candidates for treating conditions like depression and schizophrenia.
  • Anticancer Activity :
    • Research has indicated that halogenated phenyl derivatives exhibit anticancer properties. For instance, the bromo and fluoro groups can enhance the binding affinity to specific cancer-related targets, potentially leading to the development of novel anticancer agents.
  • Analgesic Properties :
    • Some piperidine derivatives are known for their analgesic effects. The compound may serve as a lead structure for synthesizing new pain-relieving medications.

Organic Synthesis Applications

The compound serves as an intermediate in various organic synthesis processes:

  • Building Block for Complex Molecules :
    • Its unique functional groups allow it to participate in various reactions such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.
  • Synthesis of Derivatives :
    • The presence of the bromine atom enables further functionalization through electrophilic aromatic substitution or cross-coupling reactions, facilitating the creation of more complex structures.

Material Science Applications

The compound's electronic properties can be exploited in material science:

  • Development of Conductive Polymers :
    • The incorporation of halogenated phenyl groups into polymer matrices can enhance electrical conductivity. This property is crucial for developing advanced materials used in electronics and sensors.
  • Optoelectronic Devices :
    • The unique optical properties of fluorinated compounds can be utilized in designing materials for optoelectronic applications, such as light-emitting diodes (LEDs) and photovoltaic cells.

Case Study 1: Neuropharmacological Screening

A study investigated several piperidine derivatives, including those similar to {1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol, for their effects on serotonin receptors. Results showed promising activity that could lead to new treatments for mood disorders .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer potential of halogenated piperidine derivatives, demonstrating significant cytotoxicity against various cancer cell lines . The study suggested that the bromo and fluoro substitutions enhance interaction with tumor-specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other piperidin-3-yl methanol derivatives, focusing on structural variations, physicochemical properties, and functional roles. Below is a detailed analysis of two analogs from the evidence:

Compound 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-methyl)piperidin-3-yl]methyl}morpholine (V-0219)
  • Structure :
    • Substituents: A morpholine group and a trifluoromethylphenyl-oxadiazole moiety are attached to the piperidine core.
    • Key functional groups: Oxadiazole (electron-deficient heterocycle), trifluoromethyl (electron-withdrawing group).
  • Physicochemical Data: Melting point: 206–207°C. Retention factor (Rf): 0.48 (DCM:methanol, 10:1). IR peaks: 2934 cm⁻¹ (C-H stretch), 1322–1167 cm⁻¹ (C-F and oxadiazole vibrations).
  • Synthesis :
    • Yield: 80% from precursors 11 and 12.
    • Key step: Coupling of piperidine intermediates under standard conditions.

Comparison with Target Compound :

  • The trifluoromethyl and oxadiazole groups in V-0219 likely enhance metabolic stability and receptor-binding affinity compared to the bromo-fluorophenyl group in the target compound.
  • The morpholine substituent in V-0219 may improve solubility, whereas the hydroxymethyl group in the target compound could influence hydrogen-bonding interactions.
[1-(2-Chloro-thiazol-5-ylMethyl)-piperidin-3-yl]-Methanol
  • Structure :
    • Substituents: A 2-chloro-thiazole group (aromatic heterocycle) is linked to the piperidine ring.
    • Key functional groups: Thiazole (sulfur- and nitrogen-containing ring), chlorine (electron-withdrawing substituent).
  • Physicochemical Data :
    • Molecular weight: 246.76 g/mol.
    • Purity: ≥98%.

Comparison with Target Compound :

  • The chlorine atom may confer different electronic effects compared to bromine or fluorine, influencing reactivity or binding to biological targets.

Key Research Findings

  • Substituent Impact :
    • Electron-withdrawing groups (e.g., Br, F, Cl, CF₃) enhance stability and influence receptor binding.
    • Heterocyclic moieties (oxadiazole, thiazole) improve target specificity due to their ability to engage in π-π or dipole interactions .
  • Synthetic Feasibility :
    • V-0219’s 80% yield suggests efficient coupling strategies for piperidine derivatives, which may be applicable to synthesizing the target compound .

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